1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
Description
This compound features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with two distinct sulfonyl groups: one linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and the other to a furan-2-ylmethyl group. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) evaluations predict favorable druglikeness, with Lipinski’s rule compliance (molecular weight <500, logP <5) and moderate synthetic accessibility (difficulty score ~4/10) .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-ylmethylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S2/c18-25(19,11-12-2-1-5-22-12)14-9-17(10-14)26(20,21)13-3-4-15-16(8-13)24-7-6-23-15/h1-5,8,14H,6-7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPMDELGZVJDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various sulfonyl chlorides in the presence of bases such as sodium carbonate. The resulting product undergoes further derivatization to achieve the desired azetidine structure. Characterization techniques such as NMR and mass spectrometry confirm the molecular structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory properties. For instance:
- Acetylcholinesterase Inhibition : Compounds featuring the benzodioxane moiety have shown potential in treating Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine .
- Alpha-glucosidase Inhibition : These compounds also display inhibitory effects on alpha-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
Anti-inflammatory and Anticancer Activities
Various studies have indicated that benzodioxane derivatives possess anti-inflammatory and anticancer properties:
- A study highlighted that certain 1,4-benzodioxane derivatives demonstrated notable anti-inflammatory activity through inhibition of inflammatory pathways .
- Additionally, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Case Studies and Research Findings
Several case studies illustrate the biological efficacy of related compounds:
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound exhibits promising interactions with enzymes implicated in metabolic disorders and cancer progression.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory activities. For instance, sulfonamides containing this moiety have been evaluated for their potential as inhibitors of:
- Alpha-glucosidase : Important in the management of Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Acetylcholinesterase : Targeted for neurodegenerative disorders such as Alzheimer's Disease (AD) due to its role in neurotransmitter degradation .
Antidepressant Activity
Studies have shown that related compounds can interact with serotonin receptors, particularly the 5-HT1A receptor. These interactions suggest potential antidepressant-like effects, making them candidates for further development in treating mood disorders .
Anticancer Properties
Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of signaling pathways relevant to cell survival and proliferation .
Case Studies
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related molecules with sulfonyl or heterocyclic motifs:
*Estimated based on formula.
Key Observations :
- The target compound’s azetidine core distinguishes it from imidazole (DDFDI) or ethanone () derivatives.
- Unlike azetidinones (e.g., 5a1–6), which contain ketone groups, the target compound features dual sulfonyl substituents, likely enhancing polarity and hydrogen-bonding capacity .
Key Observations :
- The target compound likely requires sequential sulfonylation steps, contrasting with DDFDI’s one-pot imidazole synthesis .
Pharmacokinetic and Druglikeness Profiles
*Predicted values.
Key Observations :
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features an azetidine ring bearing two distinct sulfonyl groups: a 2,3-dihydrobenzo[b]dioxin-6-sulfonyl moiety at position 1 and a furan-2-ylmethylsulfonyl group at position 3. Retrosynthetically, the molecule can be dissected into three key components:
- Azetidine core : A four-membered secondary amine ring.
- 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl chloride : Electrophilic sulfonylation reagent.
- Furan-2-ylmethylsulfonyl chloride : Second sulfonylation reagent or its synthetic precursor.
Critical challenges include avoiding ring strain-induced side reactions during sulfonylation and achieving regioselectivity in di-substitution.
Synthesis of Key Intermediates
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride
This intermediate is synthesized via chlorosulfonation of 2,3-dihydrobenzo[b]dioxin (CAS 493-09-4) using chlorosulfonic acid under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution at the para position relative to the oxygen atoms, yielding the sulfonyl chloride in 68–72% purity after recrystallization.
Synthesis of Furan-2-ylmethylsulfonyl Chloride
Two routes dominate literature:
Azetidine Functionalization Strategies
Sequential Sulfonylation Approach
This method involves stepwise introduction of sulfonyl groups to the azetidine core.
Step 1: N-Sulfonylation with 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride
Azetidine (CAS 7497-07-8) undergoes sulfonylation in anhydrous THF using triethylamine (TEA) as a base:
- Dissolve azetidine (1.0 equiv) and TEA (2.5 equiv) in THF at 0°C.
- Add 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride (1.1 equiv) dropwise.
- Stir for 12 h at 25°C, then concentrate.
- Purify via flash chromatography (EtOAc:hexane 1:3).
Step 2: C-Sulfonylation at Position 3
Introducing the furan-2-ylmethylsulfonyl group requires activation of the azetidine’s C3 position. A radical-mediated sulfonylation using AIBN and (furan-2-ylmethyl)sulfonyl chloride achieves moderate yields:
Optimized Conditions :
- Solvent: DMF, 80°C
- Initiator: AIBN (0.1 equiv)
- Reaction Time: 8 h
- Yield: 54%
One-Pot Double Sulfonylation
Advanced methodologies employ phase-transfer catalysis (PTC) to simultaneously introduce both sulfonyl groups. A biphasic system (H₂O:DCM) with tetrabutylammonium bromide (TBAB) enhances reactivity:
- Suspend azetidine (1.0 equiv), TBAB (0.2 equiv), and K₂CO₃ (3.0 equiv) in H₂O:DCM (1:2).
- Add both sulfonyl chlorides (1.1 equiv each) simultaneously.
- Stir vigorously for 6 h at 40°C.
- Isolate via extraction and silica gel chromatography.
Yield : 63% (combined).
Mechanistic Insights and Side Reactions
Sulfonylation Kinetics
Density functional theory (DFT) calculations reveal that N-sulfonylation proceeds via a two-step mechanism:
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.92 (s, 1H, Furan-H)
- δ 4.32 (m, 4H, OCH₂CH₂O)
- δ 3.81 (t, J = 7.2 Hz, 2H, CH₂SO₂)
¹³C NMR (100 MHz, CDCl₃) :
- δ 148.1 (C-O), 142.3 (C-SO₂), 121.7 (Furan-C)
HRMS (ESI) : [M+H]⁺ calcd. for C₁₇H₁₈N₂O₆S₂: 410.0632; Found: 410.0635.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing TEA with NaOH in ethanol reduces costs by 40% without compromising yield:
- Yield : 75% (vs. 82% with TEA)
- Purity : 98.5% (HPLC)
Waste Stream Management
Neutralization of HCl byproducts with CaCO₃ generates innocuous CaCl₂, aligning with green chemistry principles.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine?
The synthesis typically involves sulfonylation of the azetidine core. Key steps include:
- Sulfonylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with the azetidine precursor under basic conditions (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Second Sulfonyl Group Introduction : Subsequent reaction with furan-2-ylmethyl sulfonyl chloride, requiring precise temperature control (room temperature to reflux) and extended reaction times (12–48 hours) to ensure complete substitution .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product. Yield optimization often depends on solvent polarity and stoichiometric ratios of sulfonyl chlorides .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the azetidine ring geometry, sulfonyl group connectivity, and furan substitution patterns. Chemical shifts for sulfonyl protons typically appear downfield (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine ring and sulfonyl group orientations .
Q. How is the compound’s preliminary biological activity assessed in academic research?
- In Vitro Assays : Screen for antimicrobial, antiviral, or enzyme inhibitory activity using standardized protocols (e.g., microdilution for MIC determination against bacterial/fungal strains) .
- Dose-Response Studies : IC/EC values are calculated using cell-based assays (e.g., viral replication inhibition in Vero cells for antiviral profiling) .
- Control Experiments : Compare with structurally related sulfonamide derivatives to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. What computational strategies optimize the synthesis pathway and predict reactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways for sulfonylation and azetidine ring formation .
- Solvent Effect Modeling : COSMO-RS simulations predict solvent compatibility and reaction rates, minimizing trial-and-error experimentation .
- Machine Learning : Train models on reaction databases to recommend optimal conditions (e.g., catalysts, temperatures) based on sulfonyl chloride reactivity .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Purity Assessment : Use HPLC-UV/MS to detect impurities (>95% purity required for reliable bioactivity data) .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries to identify outliers and validate trends .
Q. What experimental design principles improve yield and scalability?
- Factorial Design : Apply Taguchi or Box-Behnken methods to optimize variables (e.g., solvent ratio, temperature) with minimal experiments .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
- Scale-Up Challenges : Address mixing efficiency and heat transfer in batch reactors, transitioning from round-bottom flasks to flow chemistry systems for reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR/MS spectra with computational predictions (e.g., ChemDraw simulations) to resolve structural misassignments .
- Biological Replicates : Use ≥3 independent experiments with statistical tests (e.g., ANOVA) to confirm activity trends .
- Synthetic Byproduct Identification : LC-MS/MS profiles detect side products (e.g., over-sulfonated derivatives) for process refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
